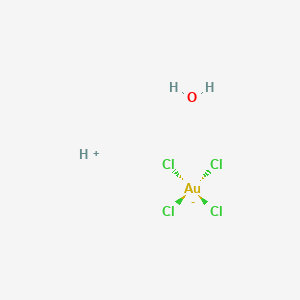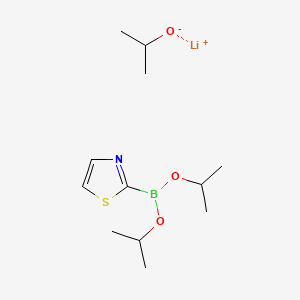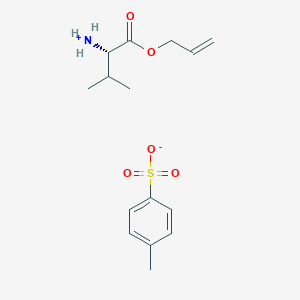![molecular formula C10H23BrN4O3 B7972305 (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide](/img/structure/B7972305.png)
(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ornithine-Ornithine-OH Hydrobromide can be synthesized through chemical synthesis. The process involves reacting an alcohol, an aldehyde, and an amide . The specific reaction conditions, such as temperature and solvent, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Ornithine-Ornithine-OH Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Ornithine-Ornithine-OH Hydrobromide, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Ornithine-Ornithine-OH Hydrobromide has a wide range of scientific research applications . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in studying metabolic pathways and protein synthesis. In medicine, it is used in research related to amino acid metabolism and potential therapeutic applications. In industry, it is utilized in the production of biochemical reagents and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Ornithine-Ornithine-OH Hydrobromide involves its interaction with specific molecular targets and pathways . The compound can participate in biochemical reactions, such as the synthesis of proteins and peptides, by acting as a substrate or intermediate. Its effects are mediated through its interaction with enzymes and other biomolecules involved in these pathways.
Comparison with Similar Compounds
- L-Ornithine
- L-Ornithyl
- Gramicidin S analogs
Comparison: Ornithine-Ornithine-OH Hydrobromide is unique due to its specific structure and the presence of both ornithine residues. This structure allows it to participate in unique biochemical reactions and pathways compared to other similar compounds. For example, Gramicidin S analogs have different amino acid residues, which result in distinct biological activities and applications .
Ornithine-Ornithine-OH Hydrobromide stands out for its versatility in research applications and its potential for further modification to suit specific experimental needs.
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O3.BrH/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12;/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17);1H/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBXASCDCJFVFG-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN)C(=O)O)N)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Bromophenyl)ethyl]oxirane](/img/structure/B7972235.png)
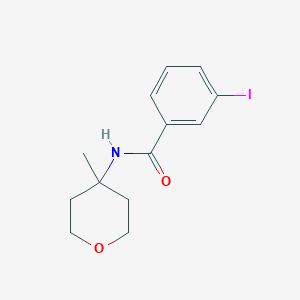
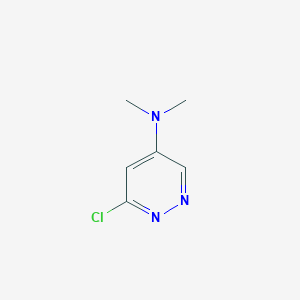
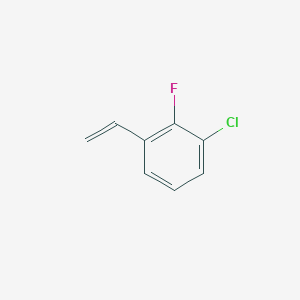
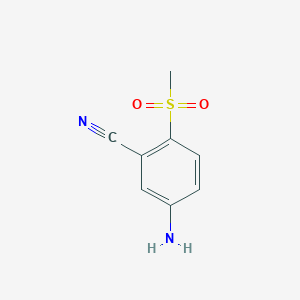
![[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B7972269.png)
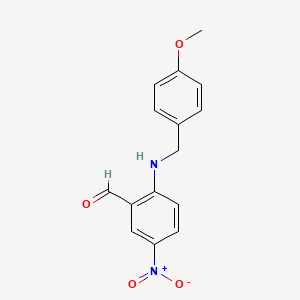
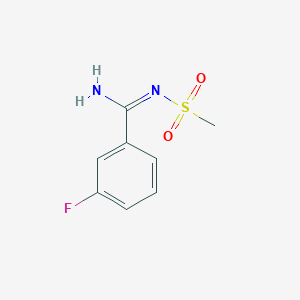
![(2S)-5-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid; dicyclohexylamine](/img/structure/B7972299.png)

![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B7972319.png)
